Superior Ocular Surface Protection in Dry Eye Model Compared to Cyclosporine
In a surgical rat model of dry eye, UAMC-00050 treatment led to a significantly greater reduction in ocular surface damage than the standard-of-care comparator, cyclosporine. The quantified difference in therapeutic effect supports its selection as a more efficacious preclinical candidate for this indication [1].
| Evidence Dimension | Reduction in Ocular Surface Damage (Sodium Fluorescein Staining) |
|---|---|
| Target Compound Data | Significant reduction (p < 0.05) |
| Comparator Or Baseline | Cyclosporine: Lesser reduction (exact values not quantified in abstract) |
| Quantified Difference | Superior efficacy over cyclosporine as reported by authors |
| Conditions | Surgical rat model of dry eye, sodium fluorescein evaluation |
Why This Matters
This direct head-to-head data demonstrates UAMC-00050's superior in vivo efficacy over a widely used clinical comparator for dry eye, providing a strong scientific basis for its prioritization in ocular inflammation research.
- [1] Joossen C, Baán A, Moreno-Cinos C, et al. A novel serine protease inhibitor as potential treatment for dry eye syndrome and ocular inflammation. Sci Rep. 2020;10(1):17268. View Source
